N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Description
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H20N2O2S/c1-21-14-9-7-12(8-10-14)15-11-22-17(18-15)19-16(20)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,18,19,20) |
InChI Key |
AICCTRQMPYATGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
Biological Activity
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H20N2O2S
- Molecular Weight : 304.41 g/mol
- Chemical Structure : The compound features a thiazole ring linked to a cyclohexanecarboxamide moiety, contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological pathways. The thiazole moiety is known for its role in enzyme inhibition and receptor modulation.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer proliferation and inflammation.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various bacterial strains.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays conducted on cancer cell lines demonstrated significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.3 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| E. coli | 32 | Moderate |
| S. aureus | 16 | Strong |
| C. albicans | 64 | Weak |
Case Studies
-
Study on Antitumor Effects
- A study involving this compound demonstrated its capability to inhibit tumor growth in xenograft models of breast cancer. The results indicated a reduction in tumor size by approximately 50% compared to control groups after four weeks of treatment.
-
Antimicrobial Efficacy
- In a comparative study, the compound exhibited superior antimicrobial activity against S. aureus when compared to standard antibiotics such as penicillin and ampicillin, suggesting its potential as a lead compound for developing new antimicrobial agents.
Research Findings
Recent literature has focused on the synthesis and optimization of similar thiazole derivatives to enhance their biological activity. For instance, modifications on the methoxy group have been explored to improve solubility and bioavailability while maintaining or enhancing their inhibitory effects on target enzymes.
Notable Research
A comprehensive review published in the Journal of Medicinal Chemistry highlighted that thiazole derivatives exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects, which could be attributed to their ability to modulate nitric oxide synthase pathways .
Comparison with Similar Compounds
Thiazole-Based COX/LOX Inhibitors
Thiazole derivatives are prominent in anti-inflammatory drug design. Key analogs include:
Key Observations :
Cyclohexanecarboxamide Derivatives in Receptor Imaging
Cyclohexanecarboxamide is a common motif in CNS receptor probes:
Key Observations :
Substituent Effects on Binding and Selectivity
Substituent variations significantly impact biological activity:
Key Observations :
Pharmacokinetic and Structural Modifications
Variations in carboxamide and aromatic groups influence drug-like properties:
Key Observations :
- Cyclohexane’s bulkiness may reduce membrane permeability compared to cyclopropane in compound 72.
- Methoxy groups improve aqueous solubility vs. methylthio substituents .
Q & A
Q. What are the common synthetic routes for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, and what critical reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Thiazole ring formation : Reacting 4-methoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base (e.g., K₂CO₃) to form the thiazole core .
- Amidation : Coupling the thiazole intermediate with cyclohexanecarboxamide using carbodiimide-based coupling agents (e.g., EDCI) .
- Critical conditions : Temperature control (60–80°C for cyclization), solvent selection (DMF or THF), and stoichiometric ratios (1:1.2 for amidation) to prevent side reactions .
Q. How does the presence of the 4-methoxyphenyl group influence the electronic properties and reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The methoxy group (-OCH₃) acts as an electron-donating group via resonance, increasing electron density on the phenyl ring. This enhances electrophilic substitution at the para position but may reduce reactivity in nucleophilic aromatic substitution (NAS) due to steric hindrance . Researchers should prioritize reactions like Friedel-Crafts alkylation or nitration, where electron-rich aromatic systems are advantageous .
Q. What spectroscopic techniques (e.g., NMR, IR) are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Look for the singlet peak of the methoxy group (~δ 3.8 ppm) and the cyclohexane carboxamide NH proton (~δ 6.5–7.0 ppm) .
- ¹³C NMR : Confirm the thiazole C-2 (δ ~165 ppm) and carboxamide carbonyl (δ ~170 ppm) .
- IR : Carboxamide C=O stretch (~1650 cm⁻¹) and thiazole C-S-C absorption (~680 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the cyclohexanecarboxamide moiety in modulating biological activity against antimicrobial targets?
- Methodological Answer :
- Structural analogs : Synthesize derivatives replacing the cyclohexane ring with cyclopentane or aromatic rings to assess conformational flexibility .
- Biological assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to correlate ring size/rigidity with activity .
- Crystallography : Use SHELXL (SHELX suite) to resolve torsional angles between the thiazole and cyclohexane groups, identifying steric effects on target binding .
Q. What experimental strategies are recommended for resolving contradictions in reported biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450 oxidation of the methoxy group) that reduces in vivo efficacy .
- Pharmacokinetic profiling : Radiolabel the compound (e.g., ¹⁸F isotope) to track bioavailability and tissue distribution in rodent models .
- Docking studies : Compare binding affinities with homologous targets (e.g., bacterial enoyl-ACP reductase vs. human analogs) to explain species-specific activity .
Q. What crystallographic approaches (e.g., SHELX refinement) are optimal for determining the three-dimensional conformation of this compound, particularly regarding torsional angles in the thiazole-cyclohexane interface?
- Methodological Answer :
- Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve subtle conformational variations .
- Refinement : Apply SHELXL’s restraints for flexible cyclohexane rings and anisotropic displacement parameters for sulfur atoms in the thiazole .
- Validation : Check R-factor convergence (<5%) and electron density maps for omitted regions (e.g., methoxy group orientation) .
Q. How can researchers employ isotopic labeling (e.g., ¹⁸F) to investigate the pharmacokinetic profile of derivatives of this compound in neuroreceptor targeting studies?
- Methodological Answer :
- Radiosynthesis : Introduce ¹⁸F at the methoxy group via nucleophilic substitution using K¹⁸F/Kryptofix in anhydrous DMSO .
- PET imaging : Administer the radiolabeled compound to non-human primates; quantify 5-HT₁A receptor binding in the raphe nucleus using Logan graphical analysis .
- Metabolite analysis : Use HPLC-MS to identify defluorinated metabolites that may interfere with receptor specificity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
